molecular formula C7H13FO2 B1457731 [4-(Fluoromethyl)oxan-4-yl]methanol CAS No. 1783691-33-7

[4-(Fluoromethyl)oxan-4-yl]methanol

Cat. No.: B1457731
CAS No.: 1783691-33-7
M. Wt: 148.18 g/mol
InChI Key: JNQMZCORSJHLAQ-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C7H13FO2 and a molecular weight of 148.18 g/mol It is characterized by the presence of a fluoromethyl group attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via fluorination reactions, often using reagents such as or .

    Attachment of the Methanol Group: reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Fluoromethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydride (NaH), Alkyl halides

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of various alcohol derivatives

    Substitution: Formation of compounds with different functional groups replacing the fluoromethyl group

Scientific Research Applications

[4-(Fluoromethyl)oxan-4-yl]methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, making it a valuable compound for research in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Chloromethyl)oxan-4-yl]methanol
  • [4-(Bromomethyl)oxan-4-yl]methanol
  • [4-(Hydroxymethyl)oxan-4-yl]methanol

Comparison

  • Fluoromethyl Group : The presence of the fluoromethyl group in [4-(Fluoromethyl)oxan-4-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and hydroxy analogs.
  • Reactivity : The fluoromethyl group can participate in different chemical reactions compared to the other halogenated or hydroxylated derivatives, making it a versatile intermediate in organic synthesis.

Biological Activity

[4-(Fluoromethyl)oxan-4-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluoromethyl group attached to a tetrahydrofuran (oxane) ring, which is known to influence its pharmacological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoromethyl group enhances the compound's ability to penetrate lipid membranes and interact with hydrophobic regions of proteins. This can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Biological Activities

  • Antioxidant Activity
    • Compounds with similar structures have shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. For instance, derivatives exhibiting a trifluoromethyl group have demonstrated enhanced antioxidant effects due to increased electron-withdrawing capacity, facilitating better interactions with reactive species.
  • Enzyme Inhibition
    • Studies have indicated that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play critical roles in the synthesis of pro-inflammatory mediators.
  • Cytotoxicity
    • Preliminary studies on related compounds suggest potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested against MCF-7 breast cancer cells, revealing promising IC50 values that warrant further investigation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAntioxidantTBD
Trifluoromethyl derivativeCOX-2 Inhibition10.4
4-Chlorophenyl hydrazone derivativeAChE Inhibition5.4
3-Fluorophenyl derivativeBChE Inhibition7.7

Case Studies

  • Study on Antioxidant Properties
    A recent study evaluated the antioxidant capacity of several fluorinated compounds, including those structurally related to this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Inhibition of COX Enzymes
    Research has highlighted that the incorporation of fluorinated groups enhances the inhibitory potency against COX enzymes. In one study, a related compound exhibited an IC50 value of 10 μM against COX-2, suggesting that this compound may exhibit similar or improved activity due to its unique structure.
  • Cytotoxicity Against Cancer Cells
    Another investigation focused on the cytotoxic effects of various analogs on cancer cell lines, including MCF-7 and Hek293T cells. The findings demonstrated that certain derivatives had IC50 values below 20 μM, indicating substantial potential for further development as anticancer agents.

Properties

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMZCORSJHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783691-33-7
Record name [4-(fluoromethyl)oxan-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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